molecular formula C13H21NO2 B2910489 (4-Butoxy-3-ethoxyphenyl)methanamine CAS No. 900704-59-8

(4-Butoxy-3-ethoxyphenyl)methanamine

Cat. No.: B2910489
CAS No.: 900704-59-8
M. Wt: 223.316
InChI Key: LNAIFGVWVZBOMG-UHFFFAOYSA-N
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Description

(4-Butoxy-3-ethoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a phenyl ring functionalized with butoxy (-O-C₄H₉) and ethoxy (-O-C₂H₅) groups at the 4- and 3-positions, respectively, and a methanamine (-CH₂NH₂) group. This compound falls under the arylalkylamine class, with structural features that influence its physicochemical and biological properties.

Properties

IUPAC Name

(4-butoxy-3-ethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9H,3-5,8,10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAIFGVWVZBOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-3-ethoxyphenyl)methanamine typically involves the reaction of 4-butoxy-3-ethoxybenzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in the presence of an acid catalyst such as acetic acid. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-3-ethoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-butoxy-3-ethoxybenzoic acid.

    Reduction: Formation of 4-butoxy-3-ethoxybenzylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Butoxy-3-ethoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butoxy-3-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
(4-Butoxy-3-ethoxyphenyl)methanamine 4-butoxy, 3-ethoxy, -CH₂NH₂ C₁₃H₂₁NO₂ 223.3 High lipophilicity, bulky alkoxy groups
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-trimethoxy, -CH₂NH₂ C₁₀H₁₅NO₃ 197.2 Symmetric methoxy groups, lower lipophilicity
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 4-methoxy, triazolo-pyridazine, -OCH₂CH₂NH₂ C₁₄H₁₅N₅O₂ 285.3 Heterocyclic core, moderate polarity
4-Methoxybutyrylfentanyl 4-methoxy, piperidinyl-butanamide C₂₃H₂₉N₃O₂ 379.5 Opioid analog, amide linkage

Key Observations :

  • Lipophilicity : The butoxy and ethoxy groups in the target compound confer higher lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted analogs (e.g., logP ~1.8 for (2,4,6-Trimethoxyphenyl)methanamine). This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : Bulky alkoxy substituents in this compound could hinder interactions with flat binding pockets, unlike the planar triazolo-pyridazine derivative in .
Physicochemical Properties
  • Solubility : Methanamine derivatives with smaller substituents (e.g., methylamine) exhibit higher water solubility due to lower molecular weight and polarity (). The target compound’s solubility in polar solvents (e.g., DMSO) is likely higher than in water, similar to 4-Methoxybutyrylfentanyl ().
  • Stability : Alkoxy groups are less electron-withdrawing than halides, suggesting moderate stability under ambient conditions. However, butoxy groups may undergo oxidative degradation more readily than methoxy groups.

Biological Activity

(4-Butoxy-3-ethoxyphenyl)methanamine, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article reviews the existing research on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H23_{23}N
  • Molecular Weight : 233.36 g/mol
  • CAS Number : 900704-59-8

This compound features a phenyl ring substituted with butoxy and ethoxy groups, which may influence its solubility, reactivity, and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) against specific bacterial strains is an area of ongoing investigation.
  • Cytotoxicity : Evaluations of cytotoxic effects on human cell lines indicate low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .
  • Immune Modulation : The compound has been studied for its ability to modulate immune responses. For instance, it may act as an agonist for certain immune receptors, enhancing the transcription of genes related to the Th1 immune response .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Activation : It potentially activates immune receptors, leading to enhanced cytokine production and immune responses .

Case Studies and Experimental Data

  • Cytotoxic Evaluation :
    • A study reported that this compound showed an IC50_{50} greater than 100 µM against various cancer cell lines, indicating low cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that the compound exhibited antimicrobial activity against several bacterial and fungal strains, with specific MIC values yet to be fully characterized .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacterial strains
CytotoxicityIC50_{50} > 100 µM in cancer cell lines
Immune ModulationUpregulation of Th1 cytokines (IFN-γ)

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